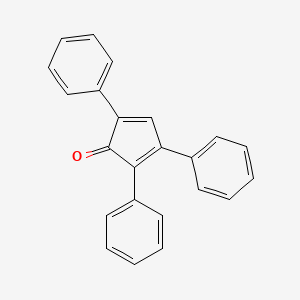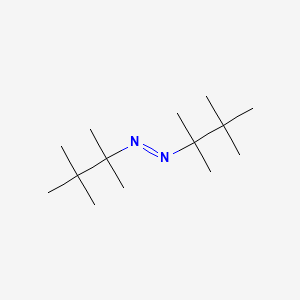
(E)-Bis(2,3,3-trimethylbutan-2-yl)diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Bis(2,3,3-trimethylbutan-2-yl)diazene is an organic compound belonging to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Bis(2,3,3-trimethylbutan-2-yl)diazene typically involves the reaction of appropriate alkyl halides with hydrazine derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Bis(2,3,3-trimethylbutan-2-yl)diazene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction could produce hydrazines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a precursor for other nitrogen-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-Bis(2,3,3-trimethylbutan-2-yl)diazene involves its interaction with molecular targets, such as enzymes or receptors. The nitrogen-nitrogen double bond plays a crucial role in its reactivity and biological activity. Specific pathways and molecular targets would require further investigation through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Azobenzene: Another diazene compound with different substituents.
Hydrazine: A simpler nitrogen-containing compound with similar reactivity.
Diazomethane: A diazene with a different structural framework.
Uniqueness
(E)-Bis(2,3,3-trimethylbutan-2-yl)diazene is unique due to its specific alkyl substituents, which may impart distinct chemical and physical properties compared to other diazenes
Propiedades
Número CAS |
63726-62-5 |
|---|---|
Fórmula molecular |
C14H30N2 |
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
bis(2,3,3-trimethylbutan-2-yl)diazene |
InChI |
InChI=1S/C14H30N2/c1-11(2,3)13(7,8)15-16-14(9,10)12(4,5)6/h1-10H3 |
Clave InChI |
BMPVIOJNXPGHOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C)(C)N=NC(C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)

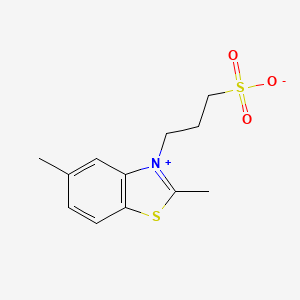

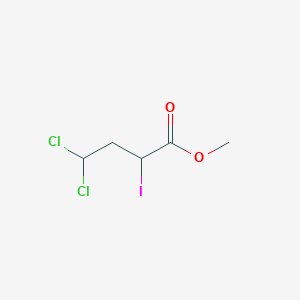
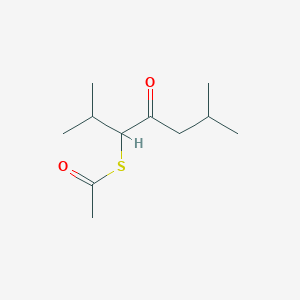
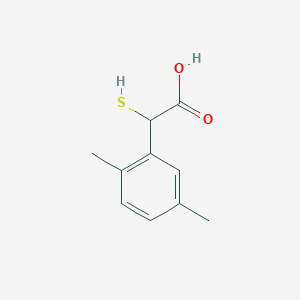
![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![1-Iodo-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14492967.png)
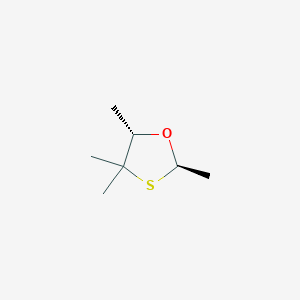
![3-[(Octadec-1-en-1-yl)sulfanyl]prop-2-enoyl bromide](/img/structure/B14492975.png)

